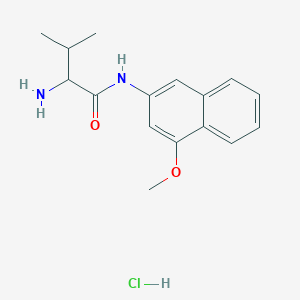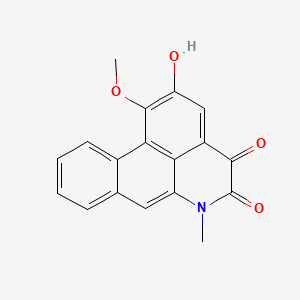![molecular formula C10H7BrO2S B13894303 5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system containing both benzene and thiophene rings. The presence of a bromine atom at the 5-position and a methyl group at the 6-position, along with a carboxylic acid group at the 2-position, makes this compound unique. It is a white to light yellow solid that is insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid typically involves the functionalization of benzo[b]thiophene. One common method is the bromination of 6-methylbenzo[b]thiophene-2-carboxylic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of 5-bromo-6-methylbenzo[b]thiophene-2-methanol or 5-bromo-6-methylbenzo[b]thiophene-2-aldehyde.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylbenzo[b]thiophene-2-carboxylic acid: Lacks the bromine atom at the 5-position.
5-Bromo-2-methylbenzo[b]thiophene: Lacks the carboxylic acid group at the 2-position.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid is unique due to the specific combination of substituents on the benzo[b]thiophene ring. The presence of both a bromine atom and a carboxylic acid group provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H7BrO2S |
|---|---|
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
5-bromo-6-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
MXRNNTACICBBCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)C=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


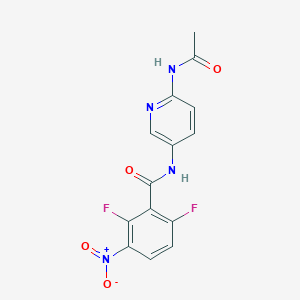
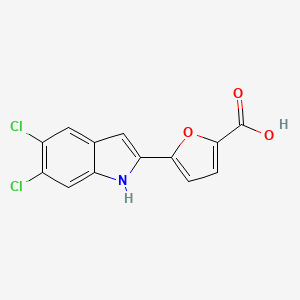

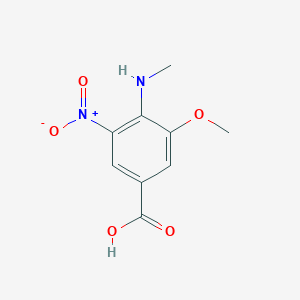
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)

![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)

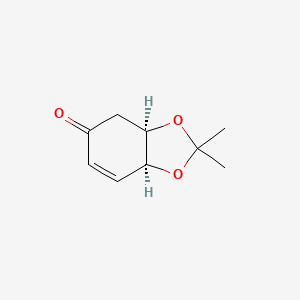
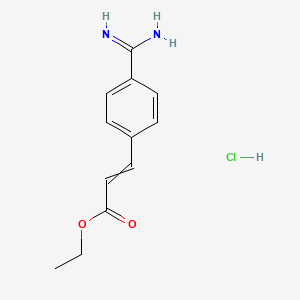
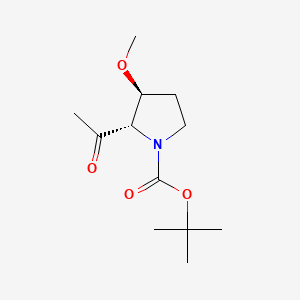
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
